molecular formula C13H18O4 B13060001 2-Ethoxyethyl 2-ethoxybenzoate CAS No. 144576-24-9

2-Ethoxyethyl 2-ethoxybenzoate

Cat. No.: B13060001
CAS No.: 144576-24-9
M. Wt: 238.28 g/mol
InChI Key: URLQQRHZXFYYGV-UHFFFAOYSA-N
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Description

2-Ethoxyethyl 2-ethoxybenzoate is an organic compound with the molecular formula C13H18O4. It is an ester derived from the reaction between 2-ethoxyethanol and 2-ethoxybenzoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethoxyethyl 2-ethoxybenzoate can be synthesized through the esterification reaction between 2-ethoxyethanol and 2-ethoxybenzoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxyethyl 2-ethoxybenzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of 2-ethoxyethanol and 2-ethoxybenzoic acid.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of a different ester and alcohol.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohol and a catalyst such as sodium methoxide.

    Reduction: Lithium aluminum hydride or other strong reducing agents.

Major Products Formed

    Hydrolysis: 2-Ethoxyethanol and 2-ethoxybenzoic acid.

    Transesterification: A different ester and alcohol.

    Reduction: Corresponding alcohol.

Scientific Research Applications

2-Ethoxyethyl 2-ethoxybenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.

    Biology: Employed in the study of esterases and other enzymes that catalyze ester hydrolysis.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters with various active pharmaceutical ingredients.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-ethoxyethyl 2-ethoxybenzoate involves its interaction with enzymes and other molecular targets. For example, in biological systems, esterases can hydrolyze the ester bond, releasing the corresponding alcohol and acid. This hydrolysis reaction is crucial for the compound’s metabolism and clearance from the body. The molecular pathways involved in these processes include enzyme-substrate interactions and catalytic mechanisms that facilitate the breakdown of the ester bond.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-ethoxybenzoate: Similar structure but with an ethyl group instead of a 2-ethoxyethyl group.

    2-Ethoxyethyl benzoate: Similar structure but with a benzoate ester instead of a 2-ethoxybenzoate ester.

Uniqueness

2-Ethoxyethyl 2-ethoxybenzoate is unique due to its specific ester linkage, which imparts distinct chemical and physical properties. Its dual ethoxy groups enhance its solubility and reactivity compared to similar compounds, making it valuable in various applications.

Properties

CAS No.

144576-24-9

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

2-ethoxyethyl 2-ethoxybenzoate

InChI

InChI=1S/C13H18O4/c1-3-15-9-10-17-13(14)11-7-5-6-8-12(11)16-4-2/h5-8H,3-4,9-10H2,1-2H3

InChI Key

URLQQRHZXFYYGV-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC(=O)C1=CC=CC=C1OCC

Origin of Product

United States

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